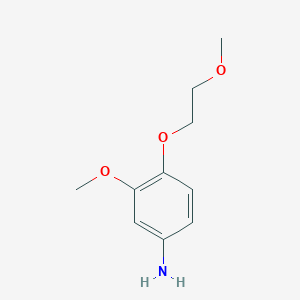

3-Methoxy-4-(2-methoxyethoxy)aniline

Description

The exact mass of the compound this compound is 197.10519334 g/mol and the complexity rating of the compound is 154. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-methoxy-4-(2-methoxyethoxy)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO3/c1-12-5-6-14-9-4-3-8(11)7-10(9)13-2/h3-4,7H,5-6,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFYXFUAMMJCHBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=C(C=C(C=C1)N)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001277208 | |

| Record name | 3-Methoxy-4-(2-methoxyethoxy)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001277208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26181-52-2 | |

| Record name | 3-Methoxy-4-(2-methoxyethoxy)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26181-52-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methoxy-4-(2-methoxyethoxy)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001277208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies

Established Synthetic Pathways for Substituted Anilines Relevant to 3-Methoxy-4-(2-methoxyethoxy)aniline

Traditional synthetic routes to complex aniline (B41778) derivatives often rely on robust and well-documented reaction sequences. These pathways offer reliability and are built upon fundamental organic transformations to construct the target molecular architecture step-by-step.

A common and logical approach to synthesizing this compound involves a sequence of nitration, etherification, and reduction, starting from a readily available precursor like guaiacol (B22219) (2-methoxyphenol).

Nitration: The first step is the electrophilic nitration of guaiacol. The hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups are both activating and ortho-, para-directing. The hydroxyl group is the more powerful activating group, directing the incoming nitro group primarily to the position para to it, yielding 4-nitroguaiacol as a major product. nih.govacs.orgchemimpex.com

Etherification: The subsequent step is the formation of the methoxyethoxy side chain. This is typically achieved via a Williamson ether synthesis. khanacademy.orgjk-sci.comwikipedia.org The phenolic hydroxyl group of 4-nitroguaiacol is first deprotonated with a suitable base (e.g., potassium carbonate, sodium hydroxide) to form a phenoxide ion. This nucleophile then attacks an alkylating agent, such as 2-methoxyethyl chloride or 2-methoxyethyl tosylate, in an Sₙ2 reaction to form the desired ether, 3-methoxy-4-(2-methoxyethoxy)-1-nitrobenzene. jk-sci.commasterorganicchemistry.com

Reduction: The final step is the reduction of the aromatic nitro group to the primary amine. This transformation is one of the most fundamental reactions in aniline synthesis. orgoreview.com A wide variety of reducing agents and catalytic systems can be employed, from classical methods like using metals (Fe, Sn, Zn) in acidic media (Béchamp reduction) to catalytic hydrogenation using catalysts such as palladium, platinum, or nickel. orgoreview.commdpi.com

This sequential approach allows for the controlled introduction of each functional group, building the complexity of the molecule toward the final aniline product.

Alkylation and etherification are pivotal reactions for modifying aromatic precursors. In the context of synthesizing this compound, the Williamson ether synthesis is the key etherification strategy. wikipedia.org The choice of reagents and conditions is crucial for achieving high yields and avoiding side reactions.

The reaction involves an alkoxide nucleophile and an alkyl halide (or other substrate with a good leaving group) and proceeds via an Sₙ2 mechanism. masterorganicchemistry.com For the synthesis of aryl ethers, phenoxides are reacted with primary alkyl halides. jk-sci.com Tertiary or even secondary alkyl halides are generally avoided as they can lead to elimination side reactions. jk-sci.commasterorganicchemistry.com

| Reaction Step | Precursor | Reagents & Conditions | Product | Key Transformation |

| Etherification | 4-Nitroguaiacol | 1. Base (e.g., K₂CO₃, NaOH)2. Alkylating agent (e.g., ClCH₂CH₂OCH₃)3. Solvent (e.g., DMF, Acetone) | 3-Methoxy-4-(2-methoxyethoxy)-1-nitrobenzene | O-alkylation of a phenol (B47542) |

This method's reliability and predictability make it a cornerstone in the synthesis of substituted aromatic ethers, including precursors for complex anilines.

Green Chemistry Principles in Aniline Derivative Synthesis

Modern chemical synthesis places increasing emphasis on sustainability, aiming to reduce waste, minimize energy consumption, and use less hazardous substances. wikipedia.org The synthesis of aniline derivatives has been a significant area of focus for the application of green chemistry principles.

A major focus of green chemistry is the replacement of stoichiometric reagents and hazardous catalysts with more efficient and environmentally benign alternatives, particularly for key steps like nitroarene reduction.

Photocatalysis: Heterogeneous photocatalysts, such as vanadium oxide on titania (V₂O₅/TiO₂), can mediate the reduction of nitroarenes using visible light and a mild reducing agent like hydrazine (B178648) hydrate. chemistryviews.org This approach avoids the need for high pressures and temperatures or expensive noble metal catalysts. chemistryviews.org

Biocatalysis: Enzymes, particularly nitroreductases (NRs), offer a highly selective and green alternative for the reduction of aromatic nitro compounds. nih.govacs.org These reactions can be run in aqueous buffer systems at room temperature and ambient pressure, eliminating the need for high-pressure hydrogen gas and precious-metal catalysts. nih.govacs.org Immobilized enzymes can be used in continuous flow reactors, allowing for easy separation and reuse of the biocatalyst. nih.gov

Electrocatalysis: Electrochemical methods using redox mediators, such as polyoxometalates, provide a highly selective route to anilines from nitrobenzenes. nih.govacs.orgnih.gov The reaction is performed in an aqueous solution at room temperature, where the mediator is electrochemically reduced at the cathode and then reduces the nitroarene in the bulk solution. nih.govnih.gov This avoids direct electroreduction at the electrode surface, which often leads to by-products, and eliminates the need for hydrogen gas or chemical reductants. nih.govnih.gov

| Green Catalytic Method | Catalyst Type | Typical Conditions | Advantages |

| Photocatalysis | V₂O₅/TiO₂ | Blue LED light, Hydrazine hydrate, Ethanol | Avoids noble metals, mild conditions. chemistryviews.org |

| Biocatalysis | Nitroreductase (NR-55) | Aqueous buffer, Room temp., NADPH recycling | High chemoselectivity, biodegradable catalyst, no H₂ gas. nih.govacs.org |

| Electrocatalysis | Polyoxometalate mediator | Aqueous solution, Room temp., Electrode | High selectivity, no sacrificial reagents, sustainable. nih.govnih.gov |

The choice of solvent is a critical component of green synthesis. Traditional reliance on volatile organic compounds (VOCs) is being challenged by more sustainable alternatives.

Aqueous Media: Water is an ideal green solvent due to its non-toxicity, non-flammability, and availability. Biocatalytic and some electrocatalytic reductions of nitroarenes are performed effectively in aqueous buffer systems. nih.govnih.gov

Ionic Liquids (ILs): Ionic liquids are salts with low melting points that can act as both solvents and catalysts. nih.govionike.com Their negligible vapor pressure reduces air pollution, and their tunability allows for the design of ILs with specific properties for reactions like etherification. nih.govacs.orgrsc.org They can enhance reaction rates and be recycled, although their synthesis and toxicity must be carefully considered.

Supercritical Fluids: Supercritical carbon dioxide (scCO₂) is a non-toxic, non-flammable, and inexpensive solvent alternative. wikipedia.orgmdpi.com After the reaction, it can be easily removed by depressurization, simplifying product purification and eliminating solvent waste. mdpi.com Supercritical water oxidation is another technique being explored for the treatment of aniline-containing waste streams. researchgate.netresearchgate.net

Advanced Synthetic Techniques for Related Aniline Derivatives

Beyond classical methods, advanced synthetic strategies offer novel pathways to aniline derivatives, often providing greater efficiency, selectivity, or access to previously challenging structures.

Palladium-Catalyzed Amination: The Buchwald-Hartwig amination is a powerful cross-coupling reaction that forms a C-N bond between an aryl halide (or triflate) and an amine, catalyzed by a palladium complex. nih.govacs.orgresearchgate.net This methodology is exceptionally versatile and allows for the direct formation of substituted anilines from a wide range of precursors, often with high functional group tolerance. The development of specialized phosphine (B1218219) ligands has been crucial to the broad applicability of this reaction. researchgate.net

Photoredox Catalysis: Visible-light photoredox catalysis utilizes light energy to initiate single-electron transfer processes, enabling unique chemical transformations under mild conditions. mdpi.com This has been applied to the C-H functionalization of aniline derivatives, for instance, in the C-H quaternary alkylation at the ortho position, bypassing the need for pre-functionalized starting materials. acs.orgresearchgate.net

Enzymatic Platforms: Advanced biocatalysis now extends beyond simple redox reactions. Engineered enzymes, developed through directed evolution, can catalyze complex transformations such as the oxidative amination of cyclohexanones to produce a diverse range of secondary and tertiary anilines. uwtsd.ac.uknih.gov This strategy constructs the aromatic amine ring from a non-aromatic precursor, offering a completely different retrosynthetic approach and avoiding issues of regioselectivity common in electrophilic aromatic substitution. uwtsd.ac.ukmanchester.ac.uk

Domino Cyclization Reactions

Domino reactions, also known as tandem or cascade reactions, involve a sequence of intramolecular transformations where the product of one reaction becomes the substrate for the next. This approach is highly efficient as it allows for the construction of complex molecules from simple starting materials in a single pot, minimizing waste and purification steps. eurekalert.org

While direct synthesis of this compound via a domino cyclization might not be the most common route, the principles of this methodology are applied to create substituted anilines and related heterocyclic structures like quinolines and indolines. rsc.orgnih.gov For instance, copper-catalyzed domino processes have been developed for the synthesis of substituted indolines from ortho-iodophenalkyl mesylates. nih.gov Similarly, multicomponent domino reactions involving anilines, aldehydes, and alkynes are used to produce substituted quinolines under microwave-assisted, solid acid-catalyzed conditions. rsc.org

A theoretical domino approach to a precursor for the target aniline could involve a sequence of reactions that build a substituted aromatic ring system, which is then converted to the final product. Researchers at Tohoku University have developed a copper-catalyzed domino rearrangement of ortho-alkylated N-methoxyanilines to produce multi-substituted anilines. eurekalert.orgchemeurope.com This process involves a unique transformation where a chemeurope.comderpharmachemica.com rearrangement is followed by a derpharmachemica.combeilstein-archives.org rearrangement to arrange substituents sequentially on the aniline ring. eurekalert.orgchemeurope.com

Table 1: Examples of Domino Reactions in Aniline and Heterocycle Synthesis

| Catalyst | Reactants | Product Type | Reference |

|---|---|---|---|

| Cationic Copper | ortho-alkylated N-methoxyanilines | Sequentially multi-substituted anilines | eurekalert.orgchemeurope.com |

| Montmorillonite K-10 | Anilines, aldehydes, terminal aryl alkynes | Substituted quinolines | rsc.org |

| Copper(I) Iodide (CuI) | 2-iodophenethyl mesylates, carbamates | Substituted indolines | nih.gov |

Smiles Rearrangement Approaches

The Smiles rearrangement is a powerful intramolecular nucleophilic aromatic substitution reaction (SNAr). rsc.org This methodology is particularly useful for the conversion of phenols to anilines, effectively forming a C-N bond by replacing a C-O bond. derpharmachemica.com The reaction typically involves an activated aromatic system, where an electron-withdrawing group is ortho or para to the leaving group (an ether linkage). A nucleophile, tethered by a connecting chain, displaces the aryl ether from the ipso-position. rsc.org

The synthesis of N-alkyl anilines from phenols via the Smiles rearrangement is a well-established procedure. derpharmachemica.com Recent advancements have expanded this reaction to non-activated aromatic systems through the use of visible-light photoredox catalysis. rsc.org In this approach, an acridinium (B8443388) salt catalyst facilitates the oxidation of an aryloxy alkylamine to a radical cation, which then undergoes the rearrangement under mild conditions. rsc.org

For the synthesis of this compound, a plausible Smiles rearrangement strategy would start with a corresponding phenol derivative. For example, 3-Methoxy-4-(2-methoxyethoxy)phenol could be converted into a suitable precursor, such as an aryloxy alkylamine, which would then undergo the rearrangement to yield the target aniline. Another variation involves reacting a phenol with 2-bromoisobutyramide under alkaline conditions, followed by heating to induce the rearrangement and subsequent hydrolysis to yield the aniline derivative. tcichemicals.comtcichemicals.com

Table 2: Key Features of Smiles Rearrangement for Aniline Synthesis

| Reaction Type | Key Features | Conditions | Reference |

|---|---|---|---|

| Classical Smiles Rearrangement | Requires electron-deficient arenes. | Often harsh reagents and high temperatures. | rsc.org |

| Photo-Smiles Rearrangement | Utilizes visible light and a photoredox catalyst. | Mild, ambient temperature conditions. | rsc.org |

Electrophilic Aromatic Substitution and Transition Metal-Catalyzed C-N Cross-Coupling Methodologies for Substituted Anilines

A combination of electrophilic aromatic substitution (SEAr) and transition metal-catalyzed cross-coupling represents a highly versatile and common strategy for synthesizing substituted anilines.

Electrophilic Aromatic Substitution (SEAr)

SEAr is a fundamental reaction in organic chemistry used to introduce substituents onto an aromatic ring. wikipedia.org The mechanism involves an initial attack of the aromatic ring's π-electrons on a strong electrophile, forming a resonance-stabilized carbocation intermediate (arenium ion). msu.edumasterorganicchemistry.com Aromaticity is then restored by the loss of a proton. msu.edu

In the context of synthesizing this compound, a key step would be the nitration of a precursor molecule, 1-methoxy-2-(2-methoxyethoxy)benzene. The methoxy and methoxyethoxy groups are activating, ortho-para directing substituents. libretexts.org Therefore, nitration would yield a mixture of nitro-aromatic isomers, which would need to be separated. The desired 1-methoxy-2-(2-methoxyethoxy)-4-nitrobenzene could then be reduced to the target aniline. The reduction of the nitro group is a standard transformation, often achieved with high efficiency using methods such as catalytic hydrogenation (e.g., H₂ over Pd/C). chemicalbook.com

Table 3: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent Group | Type | Directing Effect | Influence on Reactivity |

|---|---|---|---|

| -OCH₃ (Methoxy) | Electron-donating | Ortho, Para | Activating |

| -OCH₂CH₂OCH₃ (Methoxyethoxy) | Electron-donating | Ortho, Para | Activating |

| -NO₂ (Nitro) | Electron-withdrawing | Meta | Deactivating |

Transition Metal-Catalyzed C-N Cross-Coupling

Transition metal-catalyzed reactions, particularly those involving palladium, copper, or cobalt, are cornerstones of modern C-N bond formation. nih.govrsc.org The Buchwald-Hartwig amination is a prominent example of a palladium-catalyzed cross-coupling reaction used to form anilines from aryl halides or triflates and an amine.

This methodology could be applied to synthesize this compound by coupling an ammonia (B1221849) surrogate with a suitably functionalized aromatic precursor, such as 4-bromo-1-methoxy-2-(2-methoxyethoxy)benzene. These reactions provide a direct and highly adaptable route for constructing the aniline moiety. nih.gov The development of these catalytic systems has allowed for C-H amination reactions that are more atom-economical than traditional cross-coupling methods, although they can require harsh conditions. nih.gov The use of organic azides as a nitrogen source in rhodium- and iridium-catalyzed C-H amination offers a milder alternative. nih.gov

Reaction Mechanisms and Chemical Reactivity

Nucleophilic Reactivity of the Aniline (B41778) Moiety

The lone pair of electrons on the nitrogen atom of the aniline group makes it a potent nucleophile. This reactivity is central to many of its characteristic reactions, including the formation of Schiff bases.

The reaction of 3-Methoxy-4-(2-methoxyethoxy)aniline with aldehydes or ketones proceeds via a well-established two-step mechanism to form a Schiff base (an imine). eijppr.com

Nucleophilic Addition: The reaction initiates with the nucleophilic attack of the aniline's amino group on the electrophilic carbonyl carbon of the aldehyde or ketone. This addition forms a tetrahedral intermediate known as a carbinolamine. eijppr.com

Dehydration: The carbinolamine is typically unstable and undergoes dehydration (elimination of a water molecule) to form the final, stable imine. This dehydration step is generally the rate-determining step of the reaction and is often catalyzed by acid. eijppr.compeerj.com

Theoretical studies on similar substituted anilines have shown that this process can be facilitated by an auxiliary molecule, such as another amine molecule, which assists in the necessary proton transfers. eijppr.compeerj.com In the absence of an external acid catalyst, the auto-protolysis of the aniline itself can generate the minute quantities of protonated amine required to catalyze the dehydration of the carbinolamine, converting the hydroxyl group into a better leaving group (H₂O). peerj.com

The rate and equilibrium of Schiff base formation are heavily influenced by the electronic properties of the substituents on the aniline ring. In this compound, two key substituents are present:

4-(2-methoxyethoxy) group: This group is located at the para-position relative to the amine. As an alkoxy group, it acts as a powerful electron-donating group (EDG) through resonance (+R effect). It donates electron density to the benzene (B151609) ring, which in turn increases the electron density on the nitrogen atom. This enhanced electron density makes the amine more nucleophilic and thus more reactive towards electrophiles like carbonyl carbons. echemi.comquora.com

3-Methoxy group: This group is at the meta-position. From this position, its resonance effect is minimal. Its primary influence is an electron-withdrawing inductive effect (-I effect) due to the high electronegativity of the oxygen atom. echemi.com

| Substituent Position on Aniline | Electronic Effect | Impact on Amine Nitrogen | Effect on Nucleophilic Reactivity |

|---|---|---|---|

| Para-alkoxy (e.g., 4-(2-methoxyethoxy)) | Strongly Electron-Donating (Resonance, +R) | Increases electron density | Increases reactivity and reaction rate |

| Meta-alkoxy (e.g., 3-Methoxy) | Weakly Electron-Withdrawing (Inductive, -I) | Slightly decreases electron density | Slightly decreases reactivity |

| Unsubstituted | Neutral (Reference) | Baseline electron density | Baseline reactivity |

Oxidative Coupling Reactions of Aniline Derivatives

Aniline and its derivatives are susceptible to oxidation, which can lead to the formation of a variety of coupled products. The oxidation can be initiated by chemical, electrochemical, or photochemical means.

A modern approach to inducing oxidative coupling involves the use of metallic nanostructures that support localized surface plasmons. When illuminated, these plasmons create a high concentration of energetic "hot" charge carriers (electrons and holes) at the metal surface. aip.orgnih.gov For aniline derivatives adsorbed on such surfaces (e.g., silver or gold nanoparticles), the hot holes can initiate an oxidative coupling reaction. aip.orgaip.org

The generally accepted mechanism for the plasmon-driven oxidative coupling of anilines proceeds as follows:

Aniline derivatives, such as this compound, are adsorbed onto the metallic nanoparticle surface.

Upon light excitation, plasmon decay generates hot holes with sufficient energy to oxidize the adsorbed aniline molecule, likely forming an anilino radical intermediate.

Two of these radical intermediates then couple to form a dimeric species. For primary anilines, this coupling typically results in the formation of an azo bridge (-N=N-), yielding a substituted azobenzene. aip.orgnih.gov

This paradigm-shifting approach allows for regioselective molecular transformations at the nanoscale, with the potential to synthesize aromatic azo compounds under mild conditions. aip.orgnih.gov

The electrochemical oxidation of aniline derivatives has been studied extensively and typically involves an initial one-electron transfer at the anode to form a cation radical. tsijournals.comnih.gov The electron-donating substituents on this compound would lower its oxidation potential compared to unsubstituted aniline, making it easier to oxidize. umn.edursc.org

The mechanistic pathway for the electrochemical oxidation of anilines can be complex, with several competing reactions following the initial formation of the cation radical (I): tsijournals.com

Radical Coupling: The cation radical is a key intermediate. The radical and charge density are delocalized over the nitrogen atom and the aromatic ring. These intermediates can couple in several ways:

N-C (Head-to-Tail) Coupling: The nitrogen of a neutral aniline molecule can attack the para-position of a cation radical, ultimately leading to the formation of diphenylamine (B1679370) derivatives. tsijournals.com

C-C (Tail-to-Tail) Coupling: Two cation radicals can couple at their para-positions to form benzidine (B372746) derivatives. tsijournals.com

N-N Coupling: Coupling at the nitrogen atoms can lead to hydrazobenzene (B1673438) derivatives, which may be further oxidized to azobenzene. tsijournals.com

Reaction with Solvent: The cation radical can also react with nucleophiles present in the medium, such as water, which can lead to the formation of hydroxylated aniline derivatives. tsijournals.com

The specific products formed depend on the reaction conditions, including the electrode material, solvent, pH, and the nature and position of the substituents on the aniline ring. tsijournals.com

| Coupling Type | Intermediate Interaction | Resulting Product Class |

|---|---|---|

| N-C (Head-to-Tail) | Cation Radical + Neutral Molecule | Diphenylamine Derivatives |

| C-C (Tail-to-Tail) | Cation Radical + Cation Radical | Benzidine Derivatives |

| N-N | Cation Radical + Cation Radical | Hydrazobenzene/Azobenzene Derivatives |

| Solvent Attack | Cation Radical + Water | Hydroxyaniline Derivatives |

The oxidation of anilines, whether chemical, electrochemical, or photochemical, proceeds through radical intermediates. rsc.org The primary intermediate is the anilino radical (Ar-NH•) or the corresponding cation radical (Ar-NH₂•⁺). Pulse radiolysis studies on various aniline derivatives have directly observed the formation of these anilino radicals upon reaction with oxidizing species like the hydroxyl radical (•OH). rsc.org The •OH radical can either abstract a hydrogen atom from the amine group to form the anilino radical directly or add to the aromatic ring to form an OH-adduct, which can subsequently eliminate water to yield the same radical. rsc.org

Kinetic Isotope Effects (KIEs) are a powerful tool for elucidating reaction mechanisms, particularly for determining whether a specific bond is broken in the rate-determining step. In the context of aniline oxidation, a primary KIE would be expected if the N-H bond is cleaved during the rate-limiting step of the reaction. rsc.org For example, by comparing the oxidation rate of this compound with its N-deuterated analogue (where the -NH₂ group is replaced by -ND₂), one could probe the mechanism of anilino radical formation. A significant kH/kD ratio would provide strong evidence that N-H bond cleavage is kinetically important. Such studies have been used to support specific transition state models in reactions involving aniline nucleophiles. rsc.org

Catalytic Transformations Involving Aniline Derivatives

Aniline and its derivatives are not only reactants but can also serve as effective catalysts in certain organic reactions. The electron-rich nature of this compound suggests it would be a particularly effective participant in these catalytic cycles.

Copper-catalyzed reactions, particularly Ullmann-type couplings, are powerful tools for forming carbon-heteroatom bonds and are frequently employed in the synthesis of heterocyclic compounds like alkaloids. rsc.org In these mechanisms, an aniline derivative acts as a nucleophile. While specific studies detailing the cyclization of this compound are not prominent, the general mechanism for copper-catalyzed intramolecular N-arylation provides a clear framework.

The catalytic cycle typically begins with the formation of a copper(I) catalyst, which then undergoes oxidative addition with an aryl halide. The resulting copper(III) intermediate coordinates with the aniline nitrogen. Subsequently, reductive elimination occurs, forming the new C-N bond and regenerating the copper(I) catalyst. The electron-donating methoxy (B1213986) and methoxyethoxy groups on the aniline ring increase the nucleophilicity of the amino group, which can facilitate its coordination to the copper center and potentially accelerate the rate of the reductive elimination step.

General Steps in Copper-Catalyzed Intramolecular N-Arylation:

Oxidative Addition: The active Cu(I) catalyst reacts with an aryl halide (Ar-X) to form a Cu(III) intermediate.

Coordination: The aniline derivative's amino group coordinates to the copper center.

Deprotonation: A base removes the proton from the coordinated amino group, forming a copper-amido complex.

Reductive Elimination: The C-N bond is formed, leading to the cyclized product and regenerating the Cu(I) catalyst.

The efficiency of these cyclization reactions is highly dependent on the nature of the aniline derivative, the ligand on the copper catalyst, and the reaction conditions.

Research has shown that electron-rich p-substituted aniline derivatives are superior catalysts for this transformation. nih.gov The electron-donating groups enhance the nucleophilicity of the aniline, facilitating the initial attack on the aldehyde and the formation of the critical iminium ion intermediate. Given that this compound possesses two strong electron-donating alkoxy groups, it is predicted to be a highly efficient catalyst for hydrazone formation. The rate-limiting step in these reactions is often the formation of the imine. bohrium.com

Below is a table summarizing the catalytic performance of various aniline derivatives in hydrazone formation, illustrating the impact of substituents.

| Aniline Catalyst | Key Substituent | Electronic Effect | Observed Catalytic Efficiency |

|---|---|---|---|

| p-Anisidine | -OCH₃ | Strongly Electron-Donating | High |

| p-Toluidine | -CH₃ | Weakly Electron-Donating | Moderate-High |

| Aniline | -H | Neutral | Moderate |

| p-Chloroaniline | -Cl | Electron-Withdrawing | Low |

Based on these findings, this compound, with its two electron-donating groups, would be expected to exhibit high catalytic activity, likely surpassing that of p-anisidine.

Theoretical Frameworks for Reaction Pathway Elucidation

Theoretical and computational chemistry provides invaluable insights into the mechanisms, kinetics, and thermodynamics of chemical reactions involving aniline derivatives. mdpi.comnih.gov Methods such as Density Functional Theory (DFT) and high-level composite ab initio methods (e.g., G4) are used to model reaction pathways and predict reactivity. researchgate.net

For aniline derivatives, theoretical studies can elucidate several key aspects:

Reaction Energetics: Calculation of Gibbs free energies for reactants, transition states, and products allows for the determination of activation barriers and reaction thermodynamics. This helps in predicting whether a reaction is kinetically feasible and thermodynamically favorable. For instance, theoretical calculations have been used to corroborate experimental findings that the addition/oxidation product is kinetically preferred over the substitution product in the reaction of anilines with certain halo-quinones. nih.gov

Transition State Analysis: Locating and characterizing transition state structures is crucial for understanding the exact mechanism of a reaction. Vibrational analysis confirms these structures and helps visualize the atomic motions involved in bond-forming and bond-breaking processes. bohrium.com

Solvent Effects: Implicit solvent models, such as the SMD model, can be incorporated into calculations to simulate the effect of the solvent environment on the reaction pathway, providing a more accurate picture of the reaction in solution. researchgate.net

Reactivity Descriptors: Theoretical calculations can determine various molecular properties, such as frontier molecular orbital energies (HOMO/LUMO), atomic charges, and electrostatic potentials. These descriptors help in understanding and predicting the nucleophilicity and regioselectivity of aniline derivatives in reactions like electrophilic aromatic substitution or nucleophilic addition.

By applying these theoretical frameworks, the reaction pathways of this compound in various transformations, from catalytic cycles to complex organic reactions, can be modeled to predict outcomes and optimize reaction conditions.

Computational Chemistry and Theoretical Investigations

Electronic Structure and Molecular Conformation Analysis

The arrangement of electrons and the three-dimensional shape of 3-Methoxy-4-(2-methoxyethoxy)aniline are fundamental to its chemical identity and reactivity. Computational analyses explore these features in detail, revealing the influence of its specific substituent pattern on the aniline (B41778) core.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For aniline derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are employed to predict bond lengths, bond angles, and dihedral angles. researchgate.netnih.gov The geometry of the aniline molecule is notably nonplanar, with the amino group exhibiting a certain degree of pyramidalization. researchgate.netsemanticscholar.orgresearchgate.net

In this compound, the substituents are expected to significantly influence the geometry of the parent aniline structure. Both the methoxy (B1213986) (-OCH3) and methoxyethoxy (-OCH2CH2OCH3) groups are electron-donating, which affects the electronic distribution in the benzene (B151609) ring and the C-N bond characteristics. DFT studies on similar substituted anilines show that electron-donating groups tend to increase the C-N bond length and enhance the pyramidal character of the amino group. researchgate.net The optimization process involves finding the minimum energy conformation, which for a flexible side chain like methoxyethoxy, may involve exploring several rotamers to identify the global minimum.

Table 1: Predicted Geometrical Parameters for Aniline Derivatives from DFT Studies

| Parameter | Aniline (Reference) | Predicted Trend for this compound | Rationale |

|---|---|---|---|

| C-N Bond Length | ~1.40 Å | Increased | Electron-donating substituents decrease the C-N bond order. researchgate.net |

| Amino Group Pyramidalization (Out-of-Plane Angle) | ~42° | Increased | Increased electron density on the nitrogen atom favors sp³ hybridization. researchgate.netresearchgate.net |

| Ring C-C Bond Lengths | ~1.39 Å | Slightly altered | Substituents cause minor distortions in the benzene ring geometry. researchgate.net |

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The energy difference between these two orbitals, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. tandfonline.com

For this compound, both substituents are electron-donating. These groups are known to raise the energy of the HOMO, making the molecule a better electron donor compared to unsubstituted aniline. acs.orgresearcher.life The substituents have a less pronounced effect on the LUMO. Consequently, the HOMO-LUMO gap is expected to decrease. This smaller energy gap suggests that this compound would be more reactive and require less energy for electronic excitation compared to aniline. researcher.liferesearchgate.net

Table 2: Predicted Frontier Molecular Orbital (FMO) Properties

| Property | Aniline (Reference) | Predicted Trend for this compound | Implication |

|---|---|---|---|

| HOMO Energy | Relatively low | Increased (less negative) | Enhanced electron-donating ability. acs.org |

| LUMO Energy | Relatively high | Slightly decreased | Slightly enhanced electron-accepting ability. researcher.life |

| HOMO-LUMO Gap (ΔE) | ~5.4 eV | Decreased | Increased chemical reactivity and potential for red-shifted UV-Vis absorption. tandfonline.com |

The methoxy group at the meta position (position 3) exerts a -I (inductive withdrawal) and +M (mesomeric or resonance donation) effect. The methoxyethoxy group at the para position (position 4) also exhibits -I and +M effects, with the resonance effect typically dominating for para substituents. The combined influence of these two electron-donating groups enhances the nucleophilicity of the molecule. Global reactivity descriptors such as chemical hardness (η), softness (S), and electronegativity (χ) can be estimated from the HOMO and LUMO energies to provide a quantitative measure of this altered reactivity.

Table 3: Predicted Substituent Effects on Reactivity Descriptors

| Descriptor | Definition | Predicted Trend for this compound | Rationale |

|---|---|---|---|

| Ionization Potential (I) | -EHOMO | Decreased | Electron-donating groups make it easier to remove an electron. acs.orgresearcher.life |

| Electron Affinity (A) | -ELUMO | Slightly Increased | The LUMO is slightly stabilized. researcher.life |

| Chemical Hardness (η) | (I - A) / 2 | Decreased | A smaller HOMO-LUMO gap indicates a "softer," more reactive molecule. |

| Chemical Softness (S) | 1 / (2η) | Increased | Direct consequence of decreased hardness. |

The nitrogen atom of the amino group in aniline is not planar but rapidly inverts through a planar transition state, a process known as pyramidal or nitrogen inversion. wikipedia.org The energy required for this process is the inversion barrier. The magnitude of this barrier is highly sensitive to the electronic effects of substituents on the aromatic ring. innovareacademics.in

Electron-donating groups, such as methoxy and methoxyethoxy, increase the electron density around the nitrogen atom of the amino group. researchgate.netinnovareacademics.in This increased electron density enhances the sp³-like character of the nitrogen, leading to a more pyramidal geometry and consequently, a higher barrier to inversion. researchgate.net In contrast, electron-withdrawing groups tend to delocalize the nitrogen's lone pair into the ring, promoting a more planar sp²-like character and lowering the inversion barrier. innovareacademics.in Therefore, for this compound, a higher inversion barrier and a more pronounced non-planar amino group are expected compared to unsubstituted aniline.

Table 4: Predicted Effects on Amine Inversion Dynamics

| Parameter | Aniline (Reference) | Predicted Trend for this compound | Rationale |

|---|---|---|---|

| Inversion Barrier (Einv) | ~6-7 kJ/mol | Increased | Electron-donating groups increase electron density on nitrogen, favoring a non-planar structure. researchgate.netinnovareacademics.in |

| Amine Group Configuration | Non-planar (pyramidal) | More pronounced non-planarity | Increased sp³ character of the nitrogen atom. |

| H-N-H Bond Angle | ~112° | Decreased (closer to tetrahedral angle) | Consistent with increased pyramidalization. |

Spectroscopic Parameter Prediction and Validation

Computational methods are invaluable for predicting spectroscopic data, which can then be used to validate theoretical models and aid in the interpretation of experimental spectra.

Theoretical vibrational frequencies can be calculated using DFT, which, when scaled by an appropriate factor, show excellent agreement with experimental Infrared (IR) spectra. researchgate.netresearchgate.net For this compound, key vibrational modes include the symmetric and asymmetric N-H stretching of the amino group, the C-N stretching, and vibrations associated with the aromatic ring and the ether linkages of the substituents. wikieducator.org The N-H stretching frequencies in anilines are sensitive to electronic effects and hydrogen bonding. nih.gov The electron-donating substituents are expected to slightly lower the N-H stretching frequencies compared to aniline.

Similarly, NMR chemical shifts can be calculated with high accuracy. The electron-donating nature of the methoxy and methoxyethoxy groups increases the electron density on the aromatic ring, particularly at the ortho and para positions relative to each substituent. This increased shielding would result in upfield shifts (lower ppm values) for the aromatic protons in the ¹H NMR spectrum compared to benzene or aniline. The calculations can also predict the ¹³C NMR chemical shifts, providing a complete theoretical spectrum for comparison with experimental data. researchgate.net

Table 5: Predicted Spectroscopic Features for this compound

| Spectroscopy | Key Feature | Predicted Wavenumber (cm⁻¹)/Chemical Shift (ppm) | Comment |

|---|---|---|---|

| IR | Asymmetric N-H Stretch | ~3400-3500 | Slightly lower than aniline due to electronic effects. wikieducator.orgnih.gov |

| Symmetric N-H Stretch | ~3300-3400 | Slightly lower than aniline due to electronic effects. wikieducator.orgnih.gov | |

| Aromatic C-O-C Stretch | ~1200-1250 | Characteristic strong band for aryl ethers. | |

| ¹H NMR | Aromatic Protons | ~6.5-7.0 | Shifted upfield due to shielding from electron-donating groups. researchgate.net |

| -OCH₃ and -OCH₂- Protons | ~3.5-4.2 | Characteristic chemical shifts for methoxy and ethoxy groups. | |

| ¹³C NMR | Aromatic Carbons | ~100-155 | Specific shifts determined by substituent positions. researchgate.net |

| Aliphatic Carbons | ~55-70 | Chemical shifts for the methoxy and ethoxy carbons. |

Time-Dependent Density Functional Theory (TD-DFT) for UV-Visible Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a quantum chemical method used to predict the electronic absorption spectra (UV-Visible spectra) of molecules. This method calculates the excitation energies, which correspond to the energy difference between the ground state and various excited states of a molecule. These energies are then correlated with the wavelengths of light the molecule absorbs.

For this compound, a TD-DFT calculation would involve first optimizing the molecule's ground-state geometry using Density Functional Theory (DFT). Subsequently, TD-DFT calculations would be performed on this optimized structure to determine the energies of its low-lying electronic transitions. The results would typically be presented in a table listing the calculated absorption wavelengths (λmax), the corresponding excitation energies, and the oscillator strengths, which are a measure of the intensity of the absorption.

A hypothetical data table for such a study would look like this:

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

| S₀ → S₁ | Data not available | Data not available | Data not available |

| S₀ → S₂ | Data not available | Data not available | Data not available |

| S₀ → S₃ | Data not available | Data not available | Data not available |

| (Note: This table is for illustrative purposes only, as specific data for this compound is not available.) |

The analysis of these transitions would reveal how the electronic structure, including the effects of the methoxy and methoxyethoxy substituent groups on the aniline core, influences the molecule's color and its interactions with light.

Reaction Energetics and Transition State Characterization

Computational chemistry provides critical insights into the feasibility and mechanisms of chemical reactions by calculating the energies of reactants, products, and transition states.

Activation Energies and Gibbs Free Energies of Reactions

To study a reaction involving this compound, computational methods like DFT would be used to calculate the total electronic energies of all participating species (reactants, intermediates, transition states, and products). The activation energy (Ea) is the energy difference between the reactants and the highest energy transition state, representing the energy barrier that must be overcome for the reaction to occur.

The Gibbs free energy of reaction (ΔG) determines the spontaneity of a reaction. It is calculated by considering the changes in enthalpy (ΔH) and entropy (ΔS) between products and reactants. A negative ΔG indicates a spontaneous reaction. For a given reaction pathway, the Gibbs free energy of activation (ΔG‡) would also be calculated to determine the reaction rate.

A representative data table for a hypothetical reaction would be:

| Reaction Step | ΔE (kcal/mol) | ΔH (kcal/mol) | ΔG (kcal/mol) |

| Reactants → TS1 | Data not available | Data not available | Data not available |

| TS1 → Intermediate | Data not available | Data not available | Data not available |

| Intermediate → TS2 | Data not available | Data not available | Data not available |

| TS2 → Products | Data not available | Data not available | Data not available |

| (Note: This table illustrates the type of data generated in such a study. Specific values for reactions involving this compound are not available.) |

Mechanistic Pathways from Computational Modeling

Computational modeling is a powerful tool for elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify the most likely pathway from reactants to products. This involves locating all stable intermediates and the transition states that connect them.

For this compound, this could involve studying its synthesis, oxidation, or its participation in coupling reactions. The computational models would visualize the geometric changes that occur during the reaction, such as bond breaking and formation. Frequency calculations are performed on the optimized structures to confirm their nature: minima (reactants, intermediates, products) have all real vibrational frequencies, while transition states have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Structure-Reactivity Correlations from Theoretical Data

Theoretical calculations can establish correlations between a molecule's structure and its chemical reactivity. For a series of related aniline derivatives, including this compound, computational data can be used to understand how different substituent groups influence reactivity.

Key theoretical descriptors used for this purpose include:

Frontier Molecular Orbitals (HOMO and LUMO): The energy of the Highest Occupied Molecular Orbital (HOMO) is related to the molecule's ability to donate electrons, while the energy of the Lowest Unoccupied Molecular Orbital (LUMO) relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical reactivity and stability.

Molecular Electrostatic Potential (MEP): An MEP map shows the charge distribution on a molecule's surface, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).

Calculated Atomic Charges: Methods like Natural Bond Orbital (NBO) analysis can assign partial charges to each atom, helping to predict sites of nucleophilic or electrophilic attack.

By calculating these descriptors for this compound, one could predict its reactivity in various chemical environments. For instance, the calculated charges on the nitrogen atom and the aromatic ring carbons would provide insight into its behavior in electrophilic aromatic substitution reactions.

A summary table of such theoretical data would typically include:

| Compound Name | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| This compound | Data not available | Data not available | Data not available |

| (Note: This table is a template for data that would be generated from a computational study. No such published data exists for the specified compound.) |

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of the Compound and its Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier analytical technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

¹H (proton) and ¹³C NMR are fundamental for the structural verification of 3-Methoxy-4-(2-methoxyethoxy)aniline, providing detailed information about the chemical environment of each hydrogen and carbon atom.

The ¹H NMR spectrum allows for the identification of all non-equivalent protons in the molecule. The aromatic protons on the aniline (B41778) ring exhibit distinct chemical shifts and coupling patterns based on their position relative to the three substituents (-NH₂, -OCH₃, and -O(CH₂)₂OCH₃). The electron-donating nature of these groups generally shifts the signals of ortho and para protons to a higher field (lower ppm). The aliphatic protons of the methoxy (B1213986) and methoxyethoxy groups appear as sharp singlets and multiplets, respectively, in the upfield region of the spectrum.

The ¹³C NMR spectrum provides information on each unique carbon atom. The chemical shifts of the aromatic carbons are significantly influenced by the substituents. Carbons directly attached to the oxygen and nitrogen atoms are deshielded and appear at a lower field. The signals for the aliphatic carbons in the methoxy and methoxyethoxy side chains appear in the characteristic upfield region for sp³ hybridized carbons. researchgate.net Combining 1D and 2D NMR techniques, such as COSY, HSQC, and HMBC, enables the unambiguous assignment of all proton and carbon signals, confirming the molecular connectivity. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on the analysis of structurally similar substituted anilines and standard substituent effects.

¹H NMR Data| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic H (C2-H) | 6.5 - 6.7 | Doublet | 1H |

| Aromatic H (C5-H) | 6.7 - 6.9 | Doublet | 1H |

| Aromatic H (C6-H) | 6.4 - 6.6 | Doublet of Doublets | 1H |

| Amine (-NH₂) | 3.5 - 4.5 | Broad Singlet | 2H |

| Methoxyethoxy (-OCH₂CH₂O-) | 4.0 - 4.2 | Multiplet | 2H |

| Methoxyethoxy (-OCH₂CH₂O-) | 3.7 - 3.9 | Multiplet | 2H |

| Methoxy (-OCH₃) | 3.8 - 4.0 | Singlet | 3H |

¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C1 (C-NH₂) | 138 - 142 |

| C2 | 100 - 105 |

| C3 (C-OCH₃) | 148 - 152 |

| C4 (C-OCH₂CH₂OCH₃) | 145 - 150 |

| C5 | 112 - 116 |

| C6 | 105 - 110 |

| Methoxyethoxy (-OCH₂CH₂O-) | 68 - 72 |

| Methoxyethoxy (-OCH₂CH₂O-) | 69 - 73 |

| Methoxy (-OCH₃) | 55 - 58 |

Kinetic NMR is a powerful method for investigating reaction mechanisms and determining rate constants by monitoring spectral changes over time. researchgate.net This technique can be applied to study reactions involving this compound, such as polymerization, oxidation, or substitution. For instance, in the study of aniline polymerization, ¹H NMR spectroscopy has been used to monitor the rate at which the aniline monomer is consumed. phantomplastics.com By acquiring spectra at regular intervals, the decrease in the integral of the monomer's aromatic signals can be plotted against time to extract kinetic data. phantomplastics.com This approach allows for the investigation of how factors like catalyst concentration, temperature, and the presence of other reagents affect the reaction rate. Such studies provide valuable mechanistic insights, helping to distinguish between different reaction pathways. phantomplastics.comjlu.edu.cn

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, probes the vibrational modes of molecules, providing a characteristic fingerprint based on the functional groups present.

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups within a molecule. The IR spectrum of this compound would display a series of absorption bands corresponding to the specific vibrational frequencies of its constituent bonds. researchgate.net Key absorptions include the characteristic symmetric and asymmetric N-H stretching vibrations of the primary amine group, C-H stretching from both the aromatic ring and the aliphatic ether side chains, strong C-O stretching from the ether linkages, and C=C stretching from the aromatic ring. vscht.czmasterorganicchemistry.com

Table 2: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Primary Amine (N-H) | Asymmetric & Symmetric Stretch | 3350 - 3500 | Medium |

| Primary Amine (N-H) | Bending (Scissoring) | 1590 - 1650 | Medium-Strong |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H | Stretch | 2850 - 3000 | Medium |

| Aromatic C=C | Ring Stretch | 1450 - 1600 | Medium-Strong |

| Ether (C-O) | Stretch | 1050 - 1260 | Strong |

Surface-Enhanced Raman Scattering (SERS) and Tip-Enhanced Raman Scattering (TERS) are highly sensitive techniques that can provide structural information on molecules adsorbed on metal surfaces. spectroscopyonline.com The Raman signal, which is inherently weak, can be enhanced by orders of magnitude, even enabling single-molecule detection. mdpi.com This enhancement arises from two primary mechanisms: an electromagnetic effect from localized surface plasmon resonance on the metallic substrate and a chemical effect involving charge-transfer between the molecule and the surface. researchgate.net

These techniques are particularly valuable for mechanistic investigations. acs.org By analyzing the SERS or TERS spectrum of this compound during a surface-catalyzed reaction, it is possible to identify reaction intermediates, determine the orientation of the molecule on the catalyst surface, and probe the nature of the molecule-surface interaction. This provides a nanoscale view of the chemical processes, offering insights that are not accessible with bulk analytical methods. taylorfrancis.com

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from lower to higher energy orbitals. shu.ac.uk For aromatic compounds like this compound, the absorption is primarily due to electronic transitions within the π-electron system of the benzene (B151609) ring. libretexts.org

The aniline core acts as the chromophore, the light-absorbing part of the molecule. The amino (-NH₂), methoxy (-OCH₃), and methoxyethoxy (-O(CH₂)₂OCH₃) groups function as auxochromes. These electron-donating groups, with their non-bonding electrons (n-electrons), interact with the π-system of the ring, lowering the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). slideshare.net This results in a shift of the absorption maxima (λ_max) to longer wavelengths (a bathochromic or "red" shift) compared to unsubstituted benzene.

The main electronic transitions observed are π → π* transitions, associated with the excitation of electrons from bonding π orbitals to antibonding π* orbitals, and n → π* transitions, involving the promotion of non-bonding electrons from the nitrogen and oxygen atoms to antibonding π* orbitals. youtube.com The π → π* transitions are typically more intense than the n → π* transitions. researchgate.net

Table 3: Expected UV-Vis Absorption Bands for this compound

| Transition Type | Expected λ_max (nm) | Description |

|---|---|---|

| π → π* | 230 - 250 | Corresponds to the primary benzenoid band (E2-band). |

| π → π* | 280 - 310 | Corresponds to the secondary benzenoid band (B-band), shifted by auxochromes. |

Mass Spectrometry Techniques for Molecular Weight and Fragment Analysis (e.g., ESI-MS, MALDI-ToF)

Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight and elucidating the structure of chemical compounds. Soft ionization techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are particularly valuable as they can generate intact molecular ions from analytes with minimal fragmentation. mdpi.com

Electrospray Ionization-Mass Spectrometry (ESI-MS)

ESI-MS is a powerful method for analyzing polar molecules by creating ions from a solution and transferring them to the gas phase. For this compound, analysis in positive ion mode would be most effective due to the basic nature of the aniline amino group, which is readily protonated. The expected mass spectrum would prominently feature the protonated molecule, [M+H]⁺.

The high-resolution mass of the protonated molecule allows for the determination of the elemental formula. For this compound (C₁₀H₁₅NO₃), the theoretical monoisotopic mass of the neutral molecule is 197.1052 u. The protonated molecule [C₁₀H₁₆NO₃]⁺ would therefore have a theoretical m/z (mass-to-charge ratio) of 198.1125.

Tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the parent ion, providing insights into the compound's structure. The fragmentation pattern is dictated by the weakest bonds and the most stable resulting fragments. For this molecule, characteristic fragmentation would likely involve the cleavage of the ether linkages. Common fragmentation pathways for related aromatic compounds with methoxy groups include the loss of neutral components such as methanol (B129727) or carbon monoxide. psu.edu

Table 1: Predicted ESI-MS/MS Fragmentation Data for this compound

| Predicted Fragment Ion (m/z) | Proposed Neutral Loss | Fragment Structure/Description |

| 198.1125 | - | Protonated parent molecule [M+H]⁺ |

| 154.0863 | C₂H₄O | Loss of ethylene (B1197577) oxide from the methoxyethoxy side chain |

| 139.0628 | C₂H₅O₂ | Cleavage of the entire methoxyethoxy group |

| 124.0390 | CH₃ | Loss of a methyl radical from a methoxy group |

Note: The m/z values are theoretical and based on predicted fragmentation patterns for a compound with this structure.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-ToF) MS

MALDI-ToF MS is another soft ionization technique well-suited for a range of molecules, including those that are less soluble or prone to fragmentation. mdpi.comnih.gov In MALDI, the analyte is co-crystallized with a matrix compound that absorbs energy from a laser, facilitating the desorption and ionization of the analyte. mdpi.com The choice of matrix is critical for successful analysis. For an aniline derivative, matrices such as α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB) are often effective.

MALDI analysis can generate protonated molecules [M+H]⁺, similar to ESI, but can also produce radical cations [M]⁺• through electron transfer processes, depending on the matrix and laser fluence used. researchgate.net This technique is highly sensitive and provides accurate molecular weight determination based on the time it takes for ions to travel through a flight tube to the detector. While originally developed for large biomolecules, its application in the analysis of smaller organic molecules and organometallic complexes is well-established. researchgate.netresearchgate.net Fragmentation is typically less extensive in MALDI than in harder ionization techniques, making it excellent for confirming molecular weight.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (typically carbon, hydrogen, nitrogen, and sulfur) in a sample. The experimentally determined percentages are then compared against the theoretically calculated values based on the compound's proposed molecular formula. This comparison serves as a crucial verification of the compound's elemental composition and purity.

For this compound, the molecular formula is C₁₀H₁₅NO₃, with a calculated molecular weight of 197.23 g/mol . The theoretical elemental composition can be calculated from this formula. A close correlation between the experimental and theoretical values (typically within ±0.4%) provides strong evidence for the assigned chemical formula.

Table 2: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass ( g/mol ) | Count | Total Mass ( g/mol ) | Mass Percent (%) |

| Carbon | C | 12.011 | 10 | 120.11 | 60.89% |

| Hydrogen | H | 1.008 | 15 | 15.12 | 7.67% |

| Nitrogen | N | 14.007 | 1 | 14.007 | 7.10% |

| Oxygen | O | 15.999 | 3 | 47.997 | 24.33% |

| Total | 197.234 | 100.00% |

Applications in Functional Materials and Polymer Science

Monomer for Polymer Synthesis

3-Methoxy-4-(2-methoxyethoxy)aniline is primarily utilized as a monomer for the synthesis of substituted polyanilines (PANIs). These polymers are part of a class of materials known as intrinsically conducting polymers or "synthetic metals," which possess unique electronic, electrochemical, and optical properties. The synthesis is typically achieved through chemical or electrochemical oxidative polymerization, where the aniline (B41778) monomers are coupled to form a long-chain polymer with a conjugated π-electron system.

Polyaniline (PANI) is one of the most studied conducting polymers due to its straightforward synthesis, environmental stability, and tunable conductivity. However, unsubstituted PANI is notoriously difficult to process due to its poor solubility in common solvents. By using substituted monomers like this compound, researchers can synthesize PANI derivatives with significantly improved processability. The resulting polymers retain the fundamental conductive backbone of PANI, allowing them to conduct electricity when doped with an acid, a process that introduces charge carriers into the polymer chain.

The conductivity of these polymers arises from the delocalized π-electrons along the polymer backbone. The introduction of substituents can modify the electronic properties, influencing the final conductivity of the material.

The presence of the methoxy (B1213986) and methoxyethoxy groups on the aniline ring has a profound impact on both the polymerization process and the final properties of the polymer.

Polymerization Behavior: The electron-donating nature of alkoxy groups can lower the oxidation potential required to initiate polymerization compared to unsubstituted aniline. This can facilitate a more controlled reaction. However, the steric bulk of the substituents can also influence the reaction kinetics and the final molecular weight of the polymer.

Solubility and Processability: One of the most significant advantages conferred by the methoxyethoxy substituent is the dramatic improvement in solubility. The flexible ether linkages disrupt the rigid, tight packing of the polymer chains that makes unsubstituted PANI insoluble. This enhanced solubility in common organic solvents is crucial for practical applications, as it allows the polymer to be solution-cast into thin films, blended with other polymers, or spun into fibers.

Electrical Conductivity: While substituents improve solubility, they often lead to a decrease in bulk electrical conductivity compared to pristine PANI. The bulky side chains can increase the distance between polymer chains, hindering the intermolecular hopping of charge carriers. Furthermore, they can cause twisting of the polymer backbone, which reduces the degree of π-electron conjugation along a single chain. Despite this, the conductivities achieved are typically in the semiconductor range, which is sufficient for many applications like antistatic coatings and sensors.

Morphology and Other Properties: The substituent influences the supramolecular structure and surface morphology of the polymer films. The introduction of bulky side chains can lead to the formation of a more porous structure with a larger surface area, which can enhance performance in applications such as chemical sensors.

Table 1: Comparative Properties of Unsubstituted PANI vs. Substituted PANI Derivatives

| Property | Unsubstituted Polyaniline (PANI) | Polyaniline with Alkoxy/Ether Substituents | Influence of Substituent |

|---|---|---|---|

| Solubility | Poor in most common solvents | High in solvents like NMP, DMSO, CHCl₃ | Increases inter-chain distance, disrupting packing and improving solvation. |

| Processability | Difficult | Excellent (solution casting, blending) | Enhanced solubility allows for conventional polymer processing techniques. |

| Conductivity | High (up to ~10³ S/cm) | Moderate (typically 10⁻⁵ to 10⁻¹ S/cm) | Steric hindrance can reduce inter-chain charge transport and backbone conjugation. |

| Morphology | Dense, granular | Often more porous and amorphous | Bulky groups prevent ordered chain packing. |

To balance the trade-off between processability and conductivity, this compound can be co-polymerized with other monomers. Co-polymerization with unsubstituted aniline, for instance, can produce a copolymer that incorporates the high conductivity of aniline units with the enhanced solubility provided by the substituted units.

By carefully selecting the co-monomer and adjusting the feed ratio during synthesis, the material's properties can be precisely tuned. For example, co-polymerization with monomers like thiophene or pyrrole can create copolymers with unique electronic and optical properties that differ from either of the homopolymers. This strategy allows for the rational design of conducting polymers tailored for specific applications, such as electrochromic devices or sensors with specific selectivities.

Precursor for Dyes and Pigments

Aniline and its derivatives are foundational materials in the dye industry. The amino group on the aniline ring can be readily converted into a diazonium salt. This salt can then be coupled with another aromatic compound (a coupling agent) to form an azo compound, which is characterized by the -N=N- linkage. Azo compounds are the largest and most versatile class of synthetic dyes.

While specific dyes based on this compound are not widely documented in public literature, its structure makes it a viable candidate for a diazo component in the synthesis of specialized azo dyes. The methoxy and methoxyethoxy substituents would be expected to influence the final color (acting as auxochromes) and impart properties such as improved solubility in certain media or enhanced lightfastness.

Intermediates for Specialty Chemicals and Advanced Heterocycles

Substituted anilines are versatile intermediates in organic synthesis, serving as starting points for the construction of more complex molecules, particularly pharmaceuticals and agrochemicals. The aniline moiety is a key structural feature in many biologically active compounds and is a common precursor for the synthesis of heterocyclic rings.

This compound can be used to synthesize a variety of advanced heterocyclic compounds, such as quinolines, benzimidazoles, or benzotriazoles. The amino group and the activated aromatic ring provide multiple reactive sites for cyclization and condensation reactions. The specific substituents on the ring can direct these reactions and become integral parts of the final molecule's structure, influencing its biological activity or material properties.

Development of Novel Functional Materials Beyond Traditional Polymers

The unique properties imparted by the this compound monomer enable the development of functional materials that extend beyond simple conducting plastics.

Chemical Sensors: Polymers derived from this monomer are promising candidates for chemical sensors. The porous morphology created by the bulky side chains provides a high surface area for interaction with analytes. Adsorption of gas molecules (like ammonia (B1221849) or humidity) can alter the polymer's doping state, leading to a measurable change in its electrical resistance.

Anticorrosion Coatings: Polyaniline and its derivatives are effective materials for protecting metals from corrosion. The excellent solubility and film-forming properties of polymers made from this compound make them easy to apply as protective coatings. They can form a passive layer on the metal surface, preventing oxidative reactions.

Electrochromic Devices: The polymer's ability to change color upon oxidation or reduction makes it suitable for electrochromic applications, such as smart windows or displays. The specific substituents on the aniline ring can tune the color transitions and switching speeds of the material.

Q & A

Q. Key Variables :

Q. Methodological Answer :

- LCMS/HPLC : Confirm molecular weight (e.g., m/z 236 [M+H]⁺) and purity (retention time: 0.83–1.40 min) .

- ¹H/¹³C NMR : Assign peaks using deuterated solvents (DMSO-d₆ or CDCl₃). Key signals:

- NH₂: δ 5.2–5.5 ppm (broad singlet).

- OCH₃: δ 3.3–3.8 ppm .

- X-ray crystallography : SHELX software resolves crystal packing and hydrogen-bonding networks .

Advanced Question: How does this compound behave under oxidative or photolytic conditions?

Q. Methodological Answer :

Q. Degradation Pathway :

Hydroxylation at the ortho position.

Cleavage of the methoxyethoxy chain.

Advanced Question: What catalytic systems improve cross-coupling efficiency in derivatizing this compound?

Q. Methodological Answer :

Q. Methodological Answer :

- Storage : 0–6°C in amber vials under nitrogen .

- Handling : Use gloves and fume hoods; the amine group is sensitive to moisture and CO₂ .

- Purity assessment : HPLC with UV detection at 254 nm .

Advanced Question: Can this compound serve as a ligand in coordination chemistry?

Q. Methodological Answer :

- Metal binding : The amine and ether oxygen atoms chelate transition metals (e.g., Cu²⁺, Fe³⁺).

- Applications : Catalyze C–N bond formation in Ullmann reactions (e.g., coupling with aryl halides) .

Example : Complexation with Pd(OAc)₂ enhances catalytic activity in Heck reactions .

Advanced Question: How do steric and electronic effects influence its reactivity in nucleophilic aromatic substitution?

Q. Methodological Answer :

- Steric hindrance : The methoxyethoxy group reduces accessibility to the para position.

- Electronic effects : Electron-donating groups (OMe) activate the ring but direct substitution away from bulky substituents .

Case Study : Iodination occurs preferentially at the less hindered position (82% regioselectivity in ).

Basic Question: What solvents and bases are compatible with its functional groups during reactions?

Q. Methodological Answer :

- Polar aprotic solvents : DMF, DMSO (avoid protic solvents to prevent amine protonation).

- Bases : K₂CO₃ or Et₃N for deprotonation without side reactions .

Advanced Question: How can machine learning optimize reaction conditions for novel derivatives?

Q. Methodological Answer :

- Dataset curation : Compile reaction parameters (temperature, catalyst loading) and yields from patents .

- Model training : Use Random Forest or neural networks to predict optimal conditions (e.g., 110°C, 4 hrs for Suzuki coupling) .

Validation : Cross-check predictions with experimental results (R² > 0.9 indicates robust correlation).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.